molecular formula C28H24FN3O4S B2988375 (4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone CAS No. 306977-54-8

(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone

Cat. No.: B2988375
CAS No.: 306977-54-8
M. Wt: 517.58
InChI Key: ZBDMLRCELDSKSX-UHFFFAOYSA-N
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Description

The compound (4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone features a benzhydrylpiperazine moiety linked via a methanone bridge to a 2-thienyl ring substituted with a 4-fluoro-2-nitrophenoxy group. Key structural attributes include:

  • Benzhydrylpiperazine: A bulky, lipophilic group known to enhance blood-brain barrier (BBB) penetration, commonly observed in central nervous system (CNS)-targeting drugs.
  • Nitro and Fluoro Substituents: The nitro group may act as a metabolic hotspot (e.g., reduction to an amine), while the fluorine atom enhances stability and binding affinity through hydrophobic and electrostatic interactions.

Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(4-fluoro-2-nitrophenoxy)thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O4S/c29-22-11-12-24(23(19-22)32(34)35)36-25-13-18-37-27(25)28(33)31-16-14-30(15-17-31)26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,18-19,26H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDMLRCELDSKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=C(C=CS4)OC5=C(C=C(C=C5)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Benzhydrylpiperazino)[3-(4-fluoro-2-nitrophenoxy)-2-thienyl]methanone, with a molecular formula of C28H24FN3O4S and a molecular weight of 517.6 g/mol, is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's activity appears to be linked to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are critical in neuropsychiatric disorders. This modulation can lead to significant effects on mood and behavior, similar to other piperazine derivatives.

Biological Activities

  • Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, particularly in models of oxidative stress and neurodegeneration. It has been shown to reduce neuronal damage in vitro when exposed to harmful agents.
  • Anti-Epileptic Properties : In studies involving animal models of epilepsy, this compound has demonstrated efficacy in reducing seizure frequency and severity. This effect is believed to be mediated through the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission .
  • Antidepressant Activity : The compound has been investigated for its potential antidepressant effects, showing promise in reducing symptoms in animal models of depression. Its ability to influence serotonin levels may play a crucial role in this activity.

Case Studies

StudyModelFindings
Yabuuchi et al., 2011Zebrafish ModelDemonstrated significant reduction in seizure-like behaviors when treated with the compound, indicating potential as an anti-epileptic agent .
Neuroprotection StudyIn vitro Neuronal CulturesShowed reduced oxidative stress markers and improved cell viability when exposed to the compound .
Depression ModelRodent ModelIndicated significant improvement in behavioral tests associated with depression, suggesting potential as an antidepressant .

Detailed Research Findings

Recent studies have highlighted the compound's ability to modulate key neurotransmitter systems:

  • Serotonin Modulation : Increased levels of serotonin were noted in treated subjects, correlating with observed antidepressant effects.
  • Dopaminergic Activity : The compound's interaction with dopamine receptors suggests a role in mood regulation and cognitive function.
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species has been documented, contributing to its neuroprotective profile.

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Metabolic Stability : The nitro group in the target compound may render it susceptible to reduction in vivo, forming reactive intermediates (e.g., hydroxylamines). In contrast, ’s trifluoromethyl group enhances stability but reduces metabolic flexibility .
  • Solubility: The benzhydrylpiperazine moiety likely reduces aqueous solubility compared to ’s triazinones, which possess polar S-glycosyl or carboxylic acid groups .

Hypothesized Mechanisms of Action

  • Anticancer Activity : Analogous to ’s thiadiazolotriazines, the nitro group could generate reactive oxygen species (ROS) under cellular conditions, inducing apoptosis .

Future Research Directions

  • In Vitro Screening : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and receptor binding (e.g., serotonin, dopamine).
  • Metabolic Profiling : Investigate nitro-reduction pathways and compare with trifluoromethyl metabolism in ’s analogs.

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